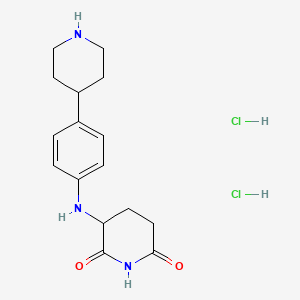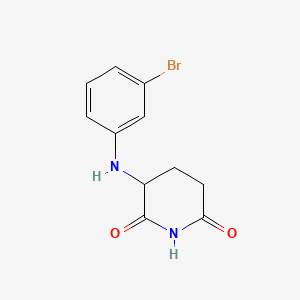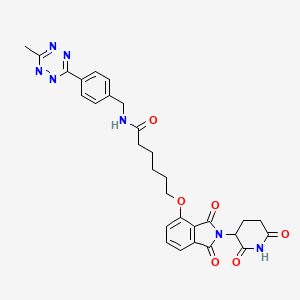
6-((2-(2,6-Dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)oxy)-N-(4-(6-methyl-1,2,4,5-tetrazin-3-yl)benzyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tz-Thalidomide is a derivative of thalidomide that contains a tetrazine group. This modification allows it to participate in click chemistry reactions, specifically the inverse electron demand Diels-Alder reaction with trans-cyclooctene groups. Thalidomide itself is a well-known compound with a controversial history due to its teratogenic effects when used during pregnancy. it has found renewed interest in recent years for its immunomodulatory and anti-angiogenic properties .
Preparation Methods
The synthesis of Tz-Thalidomide involves the introduction of a tetrazine group to the thalidomide molecule. One common method starts with the commercially available thalidomide. The tetrazine group is introduced through a series of chemical reactions that typically involve the use of reagents such as N-carbethoxyphthalimide and trans-cyclooctene . The reaction conditions often require refluxing in pyridine and subsequent purification steps to obtain the final product with high purity .
Industrial production methods for Tz-Thalidomide are similar to those used for other thalidomide derivatives, involving large-scale synthesis and purification processes to ensure the compound meets pharmaceutical standards .
Chemical Reactions Analysis
Tz-Thalidomide undergoes several types of chemical reactions, primarily driven by the presence of the tetrazine group. These reactions include:
Inverse Electron Demand Diels-Alder Reaction: This reaction occurs between the tetrazine group in Tz-Thalidomide and trans-cyclooctene groups, forming a stable adduct.
Substitution Reactions: The tetrazine group can participate in substitution reactions under specific conditions, leading to the formation of various derivatives.
Common reagents used in these reactions include trans-cyclooctene and other dienophiles that react with the tetrazine group . The major products formed from these reactions are typically stable adducts that can be further utilized in biochemical applications .
Scientific Research Applications
Tz-Thalidomide has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine:
Mechanism of Action
The primary mechanism of action of Tz-Thalidomide involves its interaction with cereblon, a component of the E3 ubiquitin ligase complex. By binding to cereblon, Tz-Thalidomide modulates the activity of the ubiquitin-proteasome system, leading to the degradation of target proteins . This mechanism is crucial for its anti-cancer and immunomodulatory effects. Additionally, the tetrazine group allows Tz-Thalidomide to participate in click chemistry reactions, facilitating the formation of PROTACs and other bioconjugates .
Comparison with Similar Compounds
Tz-Thalidomide is unique due to the presence of the tetrazine group, which distinguishes it from other thalidomide derivatives. Similar compounds include:
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic properties.
Lenalidomide: A derivative of thalidomide with enhanced immunomodulatory effects and reduced teratogenicity.
Pomalidomide: Another thalidomide derivative with potent anti-cancer properties.
The uniqueness of Tz-Thalidomide lies in its ability to participate in click chemistry reactions, making it a valuable tool for the development of targeted therapies and bioconjugates .
Properties
IUPAC Name |
6-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxy-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]hexanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N7O6/c1-17-32-34-26(35-33-17)19-11-9-18(10-12-19)16-30-23(37)8-3-2-4-15-42-22-7-5-6-20-25(22)29(41)36(28(20)40)21-13-14-24(38)31-27(21)39/h5-7,9-12,21H,2-4,8,13-16H2,1H3,(H,30,37)(H,31,38,39) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHPHLKGKBKDTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCOC3=CC=CC4=C3C(=O)N(C4=O)C5CCC(=O)NC5=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N7O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
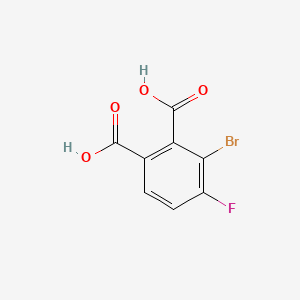
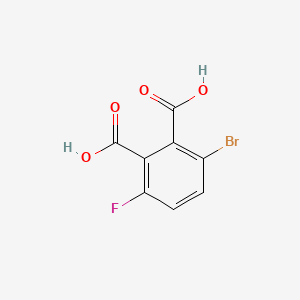
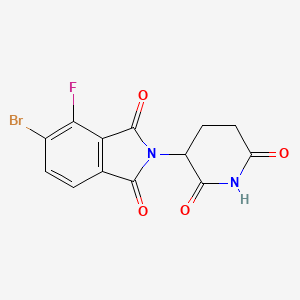
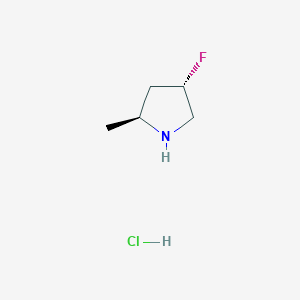
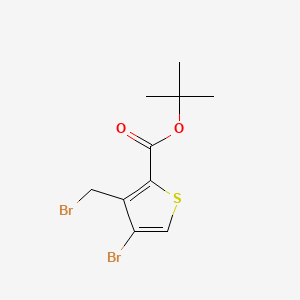
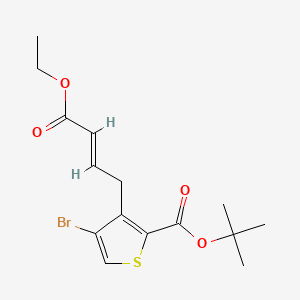
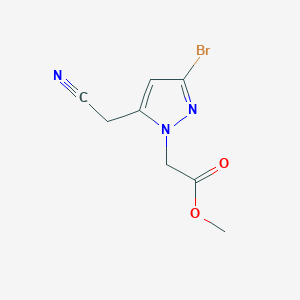
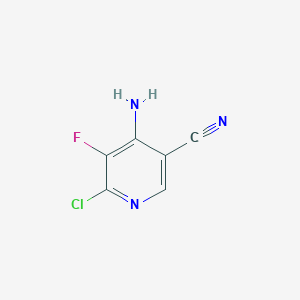
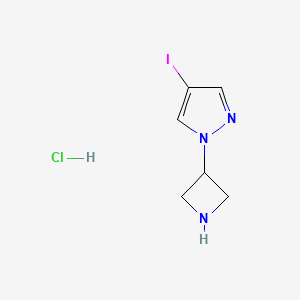
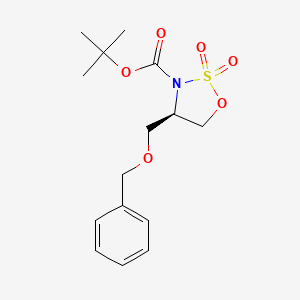
![tert-butyl (3aS,6aR)-2,2-dioxo-4,5,6,6a-tetrahydro-3aH-cyclopenta[d]oxathiazole-3-carboxylate](/img/structure/B8237386.png)
![tert-Butyl (3aR,6aS)-tetrahydrocyclopenta[d][1,2,3]oxathiazole-3(3aH)-carboxylate 2,2-dioxide](/img/structure/B8237394.png)
